molecular formula C10H8BrNOS B1649799 (4-Bromophenyl)(1,2-thiazol-5-yl)methanol CAS No. 1049730-17-7

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol

Cat. No.: B1649799
CAS No.: 1049730-17-7
M. Wt: 270.15
InChI Key: MENRJDFYANSUQH-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol is a chemical compound that features a bromophenyl group attached to a thiazole ring, which is further connected to a methanol group. This compound is part of the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol typically involves the reaction of 4-bromobenzaldehyde with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an alcohol solvent, followed by the addition of a thiazole derivative. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis. In cancer research, it may exert its effects by interfering with cell proliferation pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromophenyl)(1,2-thiazol-5-yl)methanol is unique due to the presence of both the bromophenyl and thiazole groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(4-bromophenyl)-(1,2-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10(13)9-5-6-12-14-9/h1-6,10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENRJDFYANSUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=NS2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669768
Record name (4-Bromophenyl)(1,2-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-17-7
Record name (4-Bromophenyl)(1,2-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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